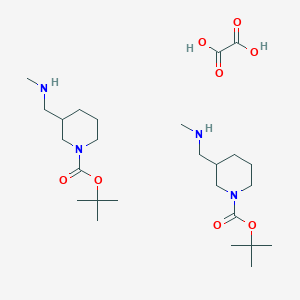![molecular formula C8H6ClNS B1465909 2-氯-7-甲基苯并[d]噻唑 CAS No. 2942-24-7](/img/structure/B1465909.png)
2-氯-7-甲基苯并[d]噻唑
概述
描述
2-Chloro-7-methylbenzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
科学研究应用
2-Chloro-7-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of dyes, pigments, and polymers with specific properties.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and insecticides.
作用机制
Target of Action
Thiazole derivatives, a group to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have shown antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in different solvents suggests that their action and stability may be influenced by the solvent environment .
生化分析
Biochemical Properties
2-Chloro-7-methylbenzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 2-Chloro-7-methylbenzo[d]thiazole can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 2-Chloro-7-methylbenzo[d]thiazole and these biomolecules are primarily driven by its aromatic ring and the presence of chlorine and methyl groups, which enhance its binding affinity.
Cellular Effects
The effects of 2-Chloro-7-methylbenzo[d]thiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Chloro-7-methylbenzo[d]thiazole can modulate the activity of transcription factors, leading to changes in gene expression that promote or inhibit cell proliferation. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the production of key metabolites.
Molecular Mechanism
At the molecular level, 2-Chloro-7-methylbenzo[d]thiazole exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, such as COX, which reduces the production of pro-inflammatory mediators . Furthermore, 2-Chloro-7-methylbenzo[d]thiazole can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in cell behavior. This compound may also interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7-methylbenzo[d]thiazole have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have indicated that prolonged exposure to 2-Chloro-7-methylbenzo[d]thiazole can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-7-methylbenzo[d]thiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, 2-Chloro-7-methylbenzo[d]thiazole can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-Chloro-7-methylbenzo[d]thiazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of 2-Chloro-7-methylbenzo[d]thiazole.
Transport and Distribution
The transport and distribution of 2-Chloro-7-methylbenzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, 2-Chloro-7-methylbenzo[d]thiazole can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are influenced by these transport and binding interactions.
Subcellular Localization
2-Chloro-7-methylbenzo[d]thiazole exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The subcellular localization of 2-Chloro-7-methylbenzo[d]thiazole is crucial for its interaction with biomolecules and its overall biological activity. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylbenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The general reaction scheme is as follows:
Step 1: 2-aminothiophenol reacts with chloroacetyl chloride in the presence of a base such as pyridine to form an intermediate.
Step 2: The intermediate undergoes cyclization to form 2-Chloro-7-methylbenzo[d]thiazole.
Industrial Production Methods
Industrial production of 2-Chloro-7-methylbenzo[d]thiazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency .
化学反应分析
Types of Reactions
2-Chloro-7-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and primary amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiazoles.
相似化合物的比较
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the chlorine substituent and has different reactivity and biological activity.
2-Chlorobenzothiazole: Similar structure but lacks the methyl group, leading to differences in chemical properties and applications.
7-Methylbenzo[d]thiazole: Lacks the chlorine substituent, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-7-methylbenzo[d]thiazole is unique due to the presence of both chlorine and methyl substituents on the thiazole ring. This combination of substituents imparts specific chemical properties and biological activities that are not observed in similar compounds .
属性
IUPAC Name |
2-chloro-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORQCDNLZGMWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-24-7 | |
| Record name | 2-chloro-7-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
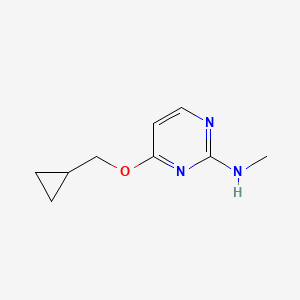

![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
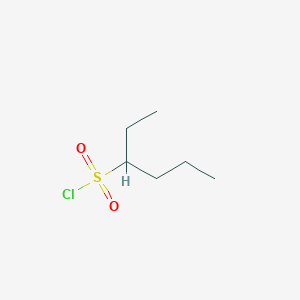


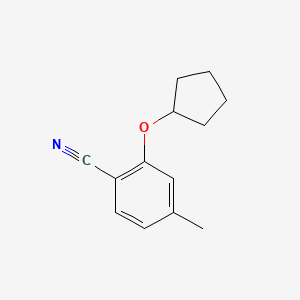
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)

![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)

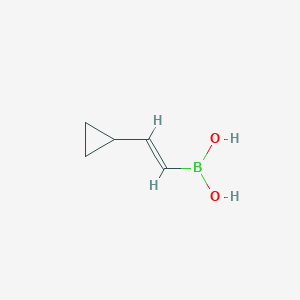
![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
